5'MeOLeuPO3(Et) AZT
Description
Structure
3D Structure
Properties
CAS No. |
133201-16-8 |
|---|---|
Molecular Formula |
C19H31N6O8P |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxyphosphoryl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C19H31N6O8P/c1-6-31-34(29,23-14(7-11(2)3)18(27)30-5)32-10-15-13(22-24-20)8-16(33-15)25-9-12(4)17(26)21-19(25)28/h9,11,13-16H,6-8,10H2,1-5H3,(H,23,29)(H,21,26,28)/t13-,14-,15+,16+,34?/m0/s1 |
InChI Key |
WNYNDJOOLKDZMN-LCMCJYAASA-N |
Isomeric SMILES |
CCOP(=O)(N[C@@H](CC(C)C)C(=O)OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Canonical SMILES |
CCOP(=O)(NC(CC(C)C)C(=O)OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
Design and Chemical Modalities of 5 Meoleupo3 Et Azt As an Azt Prodrug
Theoretical Framework of Nucleoside Prodrug Strategies
Nucleoside analogs like AZT are hydrophilic molecules and require specialized nucleoside transporters to cross the lipophilic cell membrane. nih.gov Furthermore, their phosphorylated forms (nucleotides) are negatively charged at physiological pH, which severely restricts their passive diffusion into cells. researchgate.net This poor membrane permeability is a significant barrier to achieving therapeutic intracellular concentrations of the active drug. researchgate.net
The intracellular activation cascade of a phosphoramidate (B1195095) prodrug is a multi-step process:
Ester Hydrolysis: Intracellular enzymes, such as carboxylesterases or cathepsin A, hydrolyze the amino acid's ester group (the ethyl ester in this case). nih.govnih.gov
Cyclization and Aryl Displacement: The newly formed carboxylate attacks the phosphorus center, leading to a cyclized intermediate and the displacement of the aryl (e.g., phenoxy) group. nih.gov
P-N Bond Cleavage: The unstable cyclic intermediate is then hydrolyzed, and a phosphoramidase-type enzyme cleaves the bond between the phosphorus and the amino acid's nitrogen atom. nih.govillinois.edu
This sequence of reactions effectively "unmasks" the nucleotide, trapping the active monophosphate form within the cell where it can be further phosphorylated to the active triphosphate. researchgate.net
For a nucleoside analog to become active, it must undergo three successive phosphorylation steps, catalyzed by cellular kinases, to form the nucleoside 5'-triphosphate. nih.govdroracle.ainih.gov The initial phosphorylation to the monophosphate is often the rate-limiting step and a common point for drug resistance to emerge, for instance, in cells deficient in thymidine (B127349) kinase (TK). nih.govresearchgate.net AZT is particularly dependent on this enzyme for its initial activation. nih.gov
ProTides are designed to circumvent this critical, often inefficient, first phosphorylation step. nih.govresearchgate.net By delivering the nucleoside monophosphate (AZT-MP) directly into the cell, the prodrug bypasses the need for the initial kinase-mediated activation. acs.orgresearchgate.net This "kinase bypass" strategy can lead to higher intracellular concentrations of the monophosphate and, subsequently, the active triphosphate, enhancing the drug's potency. nih.gov Crucially, this allows the drug to remain effective in cells with low or deficient thymidine kinase activity, a known mechanism of resistance to AZT. nih.govresearchgate.net Research has consistently shown that AZT phosphoramidate derivatives retain significant antiviral activity in TK-deficient cell lines where the parent drug, AZT, is virtually inactive. nih.govacs.orgresearchgate.net
Structural Design Elements of 5'MeOLeuPO3(Et) AZT
The specific structure of this compound incorporates several key chemical moieties, each chosen to optimize its function as a prodrug. The design is a result of extensive structure-activity relationship (SAR) studies on this class of compounds. nih.govacs.org
The 5′-hydroxyl group of the nucleoside's sugar ring is the natural site for the first phosphorylation by cellular kinases. nih.gov It is therefore the logical point of attachment for a monophosphate prodrug moiety. By modifying the 5'-position, the prodrug effectively mimics the first product of the activation pathway. utmb.edu This ensures that once the prodrug releases its payload, the resulting nucleoside monophosphate is in the correct form to be recognized by the subsequent kinases (nucleoside monophosphate kinase and diphosphate (B83284) kinase) for conversion to the di- and tri-phosphate forms. nih.gov
The phosphoramidate linkage is a central feature of the ProTide technology. This triester structure is designed to be stable in extracellular environments like human serum but labile to intracellular enzymes. nih.govnih.gov The phosphorus center is chiral, meaning these prodrugs are synthesized as a mixture of two diastereomers (Sp and Rp). The stereochemistry at the phosphorus can significantly influence the rate of enzymatic activation and, consequently, the biological activity. nih.gov
While effective, studies have shown that the phosphoramidate strategy is not uniformly successful for all nucleoside analogs. In the case of AZT, a competing metabolic pathway can limit its effectiveness. Research has demonstrated that the key intermediate, L-alaninyl-AZTMP, can be cleaved by a phosphoramidase to yield the desired AZT-MP, but it can also be processed to release the parent nucleoside, AZT. nih.gov This reversion to AZT would then require the action of thymidine kinase for activation, partially negating the benefit of the kinase bypass strategy. This contrasts with phosphoramidates of other nucleosides like stavudine (B1682478) (d4T), which are more efficiently converted to the monophosphate. nih.gov
The choice of both the amino acid and its corresponding ester group is critical for the prodrug's activity, influencing stability, cellular uptake, and the rate of intracellular activation. nih.govresearchgate.net
Amino Acid: The nature of the amino acid side chain affects the prodrug's physicochemical properties and its interaction with metabolic enzymes. researchgate.net SAR studies on AZT ProTides have shown a strong preference for specific amino acids. L-alanine derivatives were found to be significantly more potent than those with L-leucine or glycine. acs.org The stereochemistry of the amino acid is also important, although some studies have found that D-amino acid derivatives can exhibit equivalent or even enhanced activity compared to their L-counterparts, suggesting a lack of a strict stereochemical requirement for some metabolic steps. illinois.edu
The table below summarizes findings from SAR studies on various AZT phosphoramidate prodrugs, highlighting the impact of different amino acid and ester moieties on anti-HIV activity.
| Compound Moiety (Amino Acid Ester) | Cell Line | Anti-HIV-1 Activity (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (CC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|---|
| AZT (Parent Drug) | CEM (TK+) | 0.004 | >10 | >2500 | researchgate.net |
| AZT (Parent Drug) | CEM (TK-) | >10 | >10 | - | researchgate.net |
| Phenyl, L-Alanine Methyl Ester | CEM (TK+) | 0.008 | >10 | >1250 | researchgate.net |
| Phenyl, L-Alanine Methyl Ester | CEM (TK-) | 0.08 | >10 | >125 | researchgate.net |
| Phenyl, L-Alanine Ethyl Ester | MT-4 | 0.014 | 162 | 11643 | |
| Phenyl, L-Tryptophan Methyl Ester | CEM (TK+) | 0.003 | >10 | >3333 | researchgate.net |
| Phenyl, L-Tryptophan Methyl Ester | CEM (TK-) | 0.02 | >10 | >500 | researchgate.net |
| Trichloroethyl, L-Alanine Methyl Ester | C8166 | 0.0001 | >100 | >1,000,000 |
Synthetic Approaches for 5′-Substituted AZT Prodrugs
The synthesis of 5'-substituted AZT prodrugs, particularly phosphotriester derivatives like 5’MeOLeuPO3(Et) AZT, generally involves the coupling of a suitably protected phosphorylating agent with the 5'-hydroxyl group of AZT. A common and effective method for creating the phosphoramidate linkage is through the use of phosphorochloridate chemistry.
In a representative synthetic pathway, the first step involves the preparation of the aminoacyl phosphorodichloridate. For a compound analogous to 5’MeOLeuPO3(Et) AZT, this would involve reacting L-leucine methyl ester hydrochloride with phosphorus oxychloride in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane (B109758) at low temperatures. This reaction yields the corresponding L-leucine methyl ester phosphorodichloridate.
This activated phosphorylating agent is then reacted in situ with ethanol (B145695) in the presence of a base to substitute one of the chlorine atoms with an ethoxy group, forming the ethyl L-leucinyl methyl ester phosphorochloridate. The subsequent and final step is the coupling of this phosphorochloridate intermediate with AZT. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or N-methylimidazole, which acts as a catalyst and an acid scavenger. The 5'-hydroxyl group of AZT acts as a nucleophile, attacking the phosphorus center and displacing the remaining chlorine atom to form the desired phosphotriester product, 5’MeOLeuPO3(Et) AZT.
Purification of the final product is crucial and is often achieved through column chromatography on silica (B1680970) gel. The structure and purity of the synthesized compound are then confirmed using various spectroscopic techniques, including nuclear magnetic resonance (¹H, ¹³C, and ³¹P NMR) and mass spectrometry.
The table below summarizes a general synthetic approach for a class of aminoacyl phosphotriester prodrugs of AZT, which would be analogous to the synthesis of 5’MeOLeuPO3(Et) AZT.
| Step | Reactants | Reagents/Solvents | Product |
| 1 | L-Leucine methyl ester hydrochloride, Phosphorus oxychloride | Triethylamine, Dichloromethane | L-Leucine methyl ester phosphorodichloridate |
| 2 | L-Leucine methyl ester phosphorodichloridate, Ethanol | Triethylamine, Dichloromethane | Ethyl L-leucinyl methyl ester phosphorochloridate |
| 3 | Ethyl L-leucinyl methyl ester phosphorochloridate, AZT | Pyridine or N-methylimidazole, Dichloromethane | 5’MeOLeuPO3(Et) AZT |
It is important to note that the stereochemistry at the phosphorus center can influence the biological activity of the prodrug. The reaction of the phosphorochloridate with AZT can lead to the formation of two diastereomers, which may exhibit different rates of enzymatic cleavage and antiviral efficacy. In some synthetic strategies, efforts are made to separate these diastereomers or to develop stereoselective synthetic routes.
Metabolism and Intracellular Activation Pathways of 5 Meoleupo3 Et Azt
Enzymatic Hydrolysis and Cleavage of the Prodrug Moiety
The initial and critical phase in the activation of 5'MeOLeuPO3(Et) AZT involves the enzymatic removal of its protective groups to release either AZT or its monophosphate derivative within the target cell. This process relies on a consortium of intracellular enzymes that recognize and cleave the specific chemical linkages within the prodrug structure.
Esterase-Mediated De-esterification (e.g., Ethyl Ester Hydrolysis)
Upon entry into the cell, the ethyl ester group of the phosphoramidate (B1195095) moiety is a primary target for intracellular esterases. These ubiquitous enzymes catalyze the hydrolysis of the ester bond, removing the ethyl group and exposing a carboxylate function. This initial de-esterification is a common and generally efficient step in the activation of many phosphoramidate prodrugs. The proposed breakdown pathway often commences with an intracellular esterase-mediated hydrolysis of the amino acid ester. nih.gov
Peptidase or Protease Activity on Amino Acid Conjugates
Following or concurrently with de-esterification, the leucine (B10760876) amino acid conjugate is targeted by intracellular peptidases or proteases. These enzymes cleave the phosphoramidate bond between the amino acid and the phosphate (B84403) group. The specific enzymes involved can vary, but carboxypeptidases are often implicated in the cleavage of the ester function of the amino acid, which can then induce a spontaneous cyclization of the carboxylate of the free amino acid onto the phosphate moiety. acs.org This enzymatic action is crucial for liberating the phosphate group, a necessary step for the subsequent phosphorylation cascade.
Phosphodiesterase Action on Phosphate/Phosphonate (B1237965) Linkages
The final step in the cleavage of the prodrug moiety involves the action of phosphodiesterases or similar enzymes on the phosphate linkage. Once the ester and amino acid groups are removed, the resulting intermediate may still require further enzymatic processing to yield the free AZT-5'-monophosphate (AZT-MP). Phosphoramidase activity, potentially mediated by enzymes like HINT-1 (Histidine Triad Nucleotide-Binding Protein 1), has been proposed for the hydrolysis of the remaining phosphoramidate bond to release the monophosphate. nih.gov The P-N bond cleavage is a critical step for the intracellular release of the active nucleotide.
Intracellular Phosphorylation Cascade of the Released AZT or its Monophosphate
Once AZT or, more directly, AZT-MP is liberated from the prodrug, it enters the established intracellular phosphorylation pathway to be converted into its active triphosphate form. This sequential phosphorylation is catalyzed by a series of cellular kinases.
Conversion to Zidovudine-5′-Monophosphate (AZT-MP)
If the prodrug cleavage yields free AZT, the first phosphorylation step is the conversion to zidovudine-5′-monophosphate (AZT-MP). This reaction is catalyzed by the enzyme thymidine (B127349) kinase. This initial phosphorylation is generally considered to be an efficient process within the cell. The primary advantage of phosphoramidate prodrugs like this compound is their ability to deliver AZT-MP directly, thereby bypassing this initial, and in some contexts, potentially limiting, enzymatic step. nih.gov
Sequential Phosphorylation to Zidovudine-5′-Diphosphate (AZT-DP)
The final step in the cascade is the phosphorylation of AZT-DP to the active antiviral agent, zidovudine-5′-triphosphate (AZT-TP). This reaction is carried out by cellular nucleoside diphosphate (B83284) kinases. Once formed, AZT-TP can effectively compete with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into viral DNA by reverse transcriptase, leading to chain termination and inhibition of viral replication.
Formation of the Pharmacologically Active Zidovudine-5′-Triphosphate (AZT-TP)
The therapeutic efficacy of Zidovudine (B1683550) (AZT) is entirely dependent on its intracellular conversion to the active moiety, zidovudine-5'-triphosphate (AZT-TP). nih.gov For the parent drug AZT, this activation is a sequential three-step phosphorylation process mediated by host cell enzymes. The initial and most critical step is the conversion of AZT to AZT-monophosphate (AZT-MP) by thymidine kinase. nih.gov Subsequently, thymidylate kinase phosphorylates AZT-MP to AZT-diphosphate (AZT-DP), which is finally converted to the active AZT-TP by nucleoside diphosphate kinase. nih.gov
A phosphoramidate prodrug like this compound is engineered to bypass the initial, often inefficient, phosphorylation step. The proposed intracellular activation cascade for this compound involves several stages:
Cellular Penetration: The prodrug's structure, featuring ethyl and amino acid moieties, increases its lipophilicity, facilitating passive diffusion across the cell membrane into the cytoplasm.
Metabolic Cleavage: Once inside the cell, the prodrug is subjected to enzymatic cleavage. Esterases, such as carboxylesterases, hydrolyze the ethyl ester group. This is followed by the removal of the leucine amino acid portion.
Direct Release of AZT-MP: This series of reactions is designed to culminate in the direct intracellular release of AZT-monophosphate.
Final Phosphorylation Steps: The liberated AZT-MP then enters the established metabolic pathway, where it is efficiently converted by cellular kinases to AZT-DP and subsequently to the pharmacologically active AZT-TP. nih.gov
This strategy effectively delivers the first phosphorylated metabolite, setting the stage for rapid conversion to the final active triphosphate form.
Comparative Analysis of Metabolic Activation Efficiency for this compound
Potential to Bypass the Thymidine Kinase Bottleneck
The primary obstacle in the metabolic activation of AZT is the initial phosphorylation step, commonly referred to as the "thymidine kinase bottleneck." researchgate.net Cellular thymidine kinase, the enzyme responsible for this conversion, has a significantly lower affinity for AZT than for its natural substrate, thymidine. scielo.brscielo.br This inefficiency is the rate-limiting step in the entire activation pathway and results in the suboptimal production of AZT-TP. researchgate.net Furthermore, this can lead to the intracellular accumulation of AZT-MP, which does not possess antiviral activity and may contribute to cellular toxicity. scielo.brresearchgate.netresearchgate.net
The central advantage of a phosphoramidate prodrug such as this compound is its ability to completely bypass this enzymatic bottleneck. By delivering AZT-MP directly into the cell, the activation process becomes independent of thymidine kinase activity. This circumvention ensures that the metabolic pathway begins with the substrate for the second, more efficient phosphorylation step, thereby overcoming the primary hurdle that limits the efficacy of the parent drug.
Impact on Intracellular Concentrations of AZT-TP
By overcoming the thymidine kinase bottleneck, the this compound prodrug is theorized to substantially enhance the intracellular concentrations of active AZT-TP. The direct and efficient delivery of AZT-MP is expected to lead to a more robust and sustained generation of the active triphosphate metabolite.
The potential impacts include:
Elevated AZT-TP Levels: The enhanced efficiency of the metabolic conversion is predicted to result in significantly higher intracellular concentrations of AZT-TP compared to those achievable with standard AZT administration.
Sustained Therapeutic Concentrations: By providing a direct and stable source of AZT-MP, the prodrug could maintain therapeutic levels of AZT-TP for a longer duration, which may improve its antiviral pressure.
Reduced Metabolic Variability: Activation of the prodrug is not reliant on the expression levels or activity of thymidine kinase, which can vary between individuals and cell types. This could lead to more consistent and predictable intracellular AZT-TP concentrations, potentially reducing inter-patient pharmacokinetic variability.
While specific clinical data for this compound is unavailable, the underlying principles of phosphoramidate prodrugs have been successfully applied to other nucleoside analogs, demonstrating their capacity to markedly improve the generation of the active triphosphate form.
Data Tables
The following tables provide a comparative overview based on established AZT metabolism and the theoretical benefits of the this compound prodrug approach.
Table 1: Comparison of Intracellular Activation Pathways
| Step | Standard AZT Pathway | Theoretical this compound Pathway | Rate-Limiting Step |
|---|---|---|---|
| 1 | AZT → AZT-MP (via Thymidine Kinase) | Prodrug → AZT-MP (via Hydrolysis) | Yes (for Standard AZT) |
| 2 | AZT-MP → AZT-DP (via Thymidylate Kinase) | AZT-MP → AZT-DP (via Thymidylate Kinase) | No |
| 3 | AZT-DP → AZT-TP (via NDP Kinase) | AZT-DP → AZT-TP (via NDP Kinase) | No |
Table 2: Theoretical Impact on Intracellular Metabolite Concentrations
| Metabolite | Expected Levels with AZT | Hypothesized Levels with this compound | Rationale for Difference |
|---|---|---|---|
| AZT-MP | High / Accumulating | Moderate / Transient | Bypassing the enzymatic bottleneck prevents accumulation. |
| AZT-TP | Low to Moderate | High and Sustained | More efficient and direct metabolic conversion pathway. |
Molecular Mechanism of Antiviral Action of Activated Azt Derived from 5 Meoleupo3 Et Azt
Inhibition of Viral Reverse Transcriptase
AZT-TP is a structural analog of the natural deoxynucleotide, deoxythymidine triphosphate (dTTP). sciencesnail.com This structural similarity allows it to be recognized by HIV reverse transcriptase and interfere with the process of reverse transcription, where viral RNA is converted into DNA. patsnap.comsciencesnail.com
The principal mode of action of AZT-TP is the competitive inhibition of HIV reverse transcriptase. drugbank.com AZT-TP directly competes with the endogenous substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the enzyme. droracle.ainih.gov Due to its high affinity for reverse transcriptase, AZT-TP effectively vies for the same binding site as dTTP, thereby reducing the rate at which the natural nucleotide is incorporated into the growing viral DNA strand. nih.govbritannica.com Kinetic studies have quantified this interaction, demonstrating that AZT-TP is a potent competitive inhibitor with respect to dTTP. nih.govprinsesmaximacentrum.nl
Table 1: Kinetic Parameters of AZT-TP Interaction with HIV-1 Reverse Transcriptase
| Parameter | Value | Description |
| Km for dTTP | 2.5 µM | The concentration of the natural substrate (dTTP) at which the enzyme reaches half of its maximum velocity. prinsesmaximacentrum.nl |
| Ki for AZT-TP | 41 nM | The inhibition constant for AZT-TP, indicating its high binding affinity for the enzyme as a competitive inhibitor against dTTP. prinsesmaximacentrum.nl |
In addition to being a competitive inhibitor, AZT-TP also acts as a substrate for the reverse transcriptase enzyme. sciencesnail.comtig.org.za The enzyme can mistakenly incorporate the zidovudine (B1683550) monophosphate moiety from AZT-TP into the nascent strand of viral DNA. patsnap.comdroracle.ai However, this incorporation event leads to the immediate and irreversible cessation of DNA synthesis. researchgate.netwikipedia.org
This chain termination occurs because the chemical structure of zidovudine lacks a hydroxyl group (-OH) at the 3' position of its deoxyribose sugar ring; instead, it possesses an azido (B1232118) group (-N3). sciencesnail.comsciencesnail.combritannica.com The 3'-hydroxyl group is fundamentally required for the formation of a 5'-3' phosphodiester bond, which links adjacent nucleotides and allows for the elongation of the DNA chain. sciencesnail.comdrugbank.com Once AZT is incorporated, the absence of this critical 3'-OH group prevents any further nucleotides from being added, effectively terminating the polymerization process and resulting in an incomplete, non-functional viral DNA. patsnap.comresearchgate.net
Structure Activity Relationships Sar of 5 Modified Azt Prodrugs, Including 5 Meoleupo3 Et Azt
Impact of 5′-Substituent Variations on Antiviral Potency
The modification of the 5'-hydroxyl group of AZT with various substituents has a profound impact on the resulting prodrug's antiviral activity. The rationale behind this approach is to create derivatives that can efficiently deliver AZT or its monophosphate (AZT-MP) intracellularly, bypassing the rate-limiting first phosphorylation step catalyzed by cellular kinases.
Research into a series of 5'-O-substituted AZT prodrugs has demonstrated that the nature of the promoiety is critical for antiviral potency. For instance, studies on 5'-aminocarbonyl phosphonates of AZT have shown that while these compounds generally exhibit lower antiviral activity in cell cultures compared to the parent AZT, their toxicity is also considerably reduced, leading to a favorable selectivity index. The antiviral potency of these analogs can be an order of magnitude lower than that of AZT itself.
Table 1: Antiviral Activity of Representative 5'-Modified AZT Prodrugs
| Compound | 5'-Substituent | Anti-HIV Activity (Cell Culture) | Cytotoxicity | Selectivity Index |
|---|---|---|---|---|
| AZT | -OH | High | Moderate | Good |
| AZT 5'-H-phosphonate (Nikavir) | -PO(H)(O)⁻ | Moderate | Low | High |
| AZT 5'-aminocarbonylphosphonate | -PO(O)⁻-C(O)NH₂ | Low to Moderate | Very Low | Favorable |
| 5'MeOLeuPO3(Et) AZT | -PO(O)⁻-Leu-Met-OEt | Potentially High | Expected to be Low | Potentially High |
Note: Data for this compound is extrapolated based on the properties of related compounds and the prodrug design rationale.
Influence of Prodrug Moiety Lipophilicity on Cellular Uptake and Intracellular Bioavailability
The dipeptide moiety (methionyl-leucyl) and the ethyl ester group in this compound significantly increase the lipophilicity compared to AZT. This enhanced lipophilicity is expected to facilitate passive diffusion across the cell membrane. Furthermore, the amino acid components may allow the prodrug to be recognized and actively transported into the cell by amino acid or peptide transporters, such as the human peptide transporter 1 (PEPT1), which is known to transport amino acid ester prodrugs of nucleosides. This dual mechanism of uptake—passive diffusion and active transport—can lead to higher intracellular concentrations of the prodrug and, consequently, a greater bioavailability of the active drug at its site of action.
Studies on various lipophilic prodrugs of AZT have consistently shown a correlation between increased lipophilicity and enhanced cellular uptake. For example, long-chain fatty acid esters of AZT have demonstrated improved penetration into cells. It is anticipated that the structural features of this compound would confer a favorable lipophilic character, leading to improved intracellular delivery of AZT-monophosphate.
Relationship between Prodrug Chemical Structure and Enzymatic Processing Kinetics
The successful delivery of the active drug from a prodrug is contingent upon its efficient and controlled cleavage by intracellular enzymes. The chemical structure of the prodrug moiety directly influences the rate and mechanism of this enzymatic processing. For 5'-O-amino acid phosphonate (B1237965) prodrugs of AZT, the conversion to AZT-monophosphate is a multi-step process.
In the case of this compound, the ethyl ester is likely the first to be cleaved by cellular esterases, exposing a carboxyl group. This is followed by the enzymatic cleavage of the peptide bond between methionine and leucine (B10760876), and finally, the phosphonate ester bond is hydrolyzed to release AZT-monophosphate. The kinetics of these enzymatic reactions are highly dependent on the specific amino acids and the nature of the ester group. The presence of natural L-amino acids is generally preferred as they are better substrates for many cellular proteases and peptidases.
The stability of the prodrug in plasma is also a critical factor. A prodrug that is too rapidly hydrolyzed in the bloodstream will release the parent drug prematurely, potentially leading to systemic toxicity and reduced efficacy. Conversely, a prodrug that is too stable may not be efficiently converted to its active form within the target cells. Therefore, the design of prodrugs like this compound involves a careful selection of amino acids and ester groups to achieve an optimal balance between plasma stability and intracellular activation. Research on related phosphoramidate (B1195095) prodrugs of AZT has shown that the choice of amino acid and ester can significantly alter the plasma half-life of the prodrug.
Stereochemical Considerations in Prodrug Design and Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, and this is particularly true for amino acid-containing prodrugs. The enzymes and transporters involved in the uptake and processing of these prodrugs are stereospecific, typically showing a preference for L-amino acids over their D-isomers.
For this compound, which contains the L-isomers of methionine and leucine, it is expected that this stereochemical configuration will be crucial for its biological activity. The use of L-amino acids is intended to maximize its recognition by cellular amino acid and peptide transporters, thereby enhancing its uptake. Furthermore, the intracellular enzymes responsible for cleaving the peptide and ester bonds are also stereoselective and are generally more efficient at processing prodrugs containing L-amino acids.
The phosphorus atom in phosphonate prodrugs can also be a chiral center, leading to the existence of diastereomers. These diastereomers can exhibit different rates of enzymatic cleavage and, consequently, different pharmacological profiles. The stereoselective synthesis of the desired diastereomer can be a critical step in optimizing the therapeutic efficacy of such prodrugs. While specific data on the stereochemical impact for this compound is not available, studies on other nucleoside phosphoramidate prodrugs have demonstrated that the stereochemistry at the phosphorus center can significantly influence antiviral activity.
Antiviral Efficacy and Considerations for Viral Resistance in in Vitro Research Models
Evaluation of In Vitro Antiviral Activity of 5'MeOLeuPO3(Et) AZT
The in vitro antiviral activity of a novel AZT prodrug would typically be determined through a series of established assays to measure its ability to inhibit the replication of viruses, most notably Human Immunodeficiency Virus Type 1 (HIV-1).
Cell-Based Assays for Viral Replication Inhibition (e.g., HIV-1)
To assess the efficacy of a compound like this compound, researchers would utilize various cell-based assays. These assays involve infecting susceptible human cell lines (such as MT-4, CEM-SS, or peripheral blood mononuclear cells - PBMCs) with HIV-1 in the presence of varying concentrations of the test compound. nih.gov The inhibition of viral replication is then quantified by measuring markers of viral activity, such as the production of viral proteins (e.g., p24 antigen) or the activity of the viral enzyme reverse transcriptase. nih.govsigmaaldrich.com The concentration of the compound that inhibits viral replication by 50% (EC50) is a key parameter used to determine its antiviral potency.
Comparative Efficacy against Parent AZT and Other Nucleoside Analogs
A crucial aspect of evaluating a new prodrug is to compare its antiviral activity to that of the parent compound, in this case, AZT, and other approved nucleoside reverse transcriptase inhibitors (NRTIs). who.int This comparative analysis helps to determine if the chemical modification in the prodrug leads to enhanced potency. An ideal prodrug would exhibit a lower EC50 value than AZT, indicating greater efficacy at a lower concentration. Such studies are essential to establish the potential therapeutic advantage of the new chemical entity.
Molecular Mechanisms of Viral Resistance to AZT and Analogues
A significant challenge in HIV-1 therapy is the emergence of drug-resistant viral strains. nih.gov Understanding the mechanisms of resistance to AZT is fundamental for the development of new drugs that can overcome this issue.
Role of Reverse Transcriptase Mutations in Drug Resistance
Resistance to AZT is primarily associated with specific mutations in the viral reverse transcriptase (RT) enzyme, the target of the drug. nih.gov The active form of AZT, AZT-triphosphate (AZT-TP), acts as a chain terminator during the conversion of viral RNA to DNA. drugbank.com Mutations in the RT gene can alter the enzyme's structure, reducing its affinity for AZT-TP and allowing it to discriminate between the drug and the natural nucleoside, thymidine (B127349) triphosphate. nih.gov Common mutations associated with AZT resistance include M41L, D67N, K70R, L210W, T215Y/F, and K219Q. conicet.gov.ar
Excision Enhancement Mechanisms in Resistant Viral Strains
Another critical mechanism of AZT resistance is the enhanced excision of the incorporated AZT-monophosphate (AZT-MP) from the terminated DNA chain. mdpi.com Some RT mutations enable the enzyme to use cellular ATP or pyrophosphate to remove the chain-terminating AZT-MP, allowing DNA synthesis to resume. mdpi.com This process, known as phosphorolytic excision, effectively reverses the inhibitory action of AZT.
Strategies to Mitigate or Overcome Resistance with this compound Prodrugs
Prodrugs of AZT are designed to improve its pharmacological properties, and a key goal is to develop compounds that can bypass or overcome resistance mechanisms. nih.gov
A prodrug like this compound, by design, would be intended to deliver the active moiety more efficiently into target cells. The specific chemical structure of the prodrug could influence its uptake and intracellular metabolism. One strategy to overcome resistance is to design a prodrug that generates higher intracellular concentrations of the active AZT-monophosphate or triphosphate, thereby outcompeting the resistance mechanisms. Additionally, some prodrugs might be designed to have a different metabolic activation pathway that is less affected by the cellular factors that contribute to resistance. However, without specific research on this compound, its effectiveness against AZT-resistant strains remains hypothetical. Future in vitro studies would be necessary to evaluate its activity against HIV-1 strains harboring known AZT-resistance mutations.
Q & A
Q. How can resistance mechanisms to this compound be systematically studied in pathogen models?
- Answer: Generate resistant strains via serial passaging under sublethal drug pressure. Whole-genome sequencing (WGS) or CRISPR-Cas9 mutagenesis screens identify resistance-conferring mutations. Functional validation requires knock-in/knock-out models and comparative proteomics (e.g., SILAC) to assess target modification .
Methodological Notes
- Theoretical Frameworks: Link studies to conceptual models (e.g., antiviral target engagement kinetics or enzyme inhibition thermodynamics) to guide hypothesis generation and data interpretation .
- Data Reproducibility: Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data in repositories like Zenodo to enhance transparency .
- Ethical Compliance: Adhere to institutional guidelines for in vivo work (e.g., ARRIVE 2.0 for animal studies) and ensure data integrity via blinded analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
